3-(Difluoromethyl)cyclohexan-1-amine
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Overview
Description
3-(Difluoromethyl)cyclohexan-1-amine: is an organic compound with the molecular formula C7H13F2N It is characterized by the presence of a cyclohexane ring substituted with a difluoromethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)cyclohexan-1-amine typically involves the introduction of a difluoromethyl group onto a cyclohexane ring followed by amination. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a cyclohexane precursor. This can be achieved through various difluoromethylation processes, including electrophilic, nucleophilic, and radical methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Chemistry: In chemistry, 3-(Difluoromethyl)cyclohexan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique difluoromethyl group can impart desirable properties to target compounds, such as increased lipophilicity and metabolic stability .
Biology: The compound is studied for its potential biological activities. It can serve as a precursor for the synthesis of bioactive molecules, including pharmaceuticals and agrochemicals.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials. Its unique properties make it valuable for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)cyclohexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, leading to specific biological effects .
Comparison with Similar Compounds
3-(Trifluoromethyl)cyclohexan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Methyl)cyclohexan-1-amine: Contains a methyl group instead of a difluoromethyl group.
3-(Chloromethyl)cyclohexan-1-amine: Contains a chloromethyl group instead of a difluoromethyl group.
Comparison: 3-(Difluoromethyl)cyclohexan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl analogue, it may exhibit different reactivity and biological activity due to the difference in fluorine content. The difluoromethyl group also makes it a better hydrogen bond donor compared to its methyl and chloromethyl analogues .
Properties
IUPAC Name |
3-(difluoromethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)5-2-1-3-6(10)4-5/h5-7H,1-4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHFSHPTHUYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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